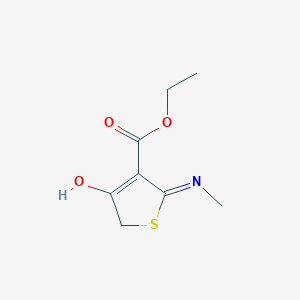

Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Description

Structural Characteristics

Molecular Architecture and Conformational Analysis

The molecular architecture of ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate reveals a sophisticated arrangement of functional groups around a central dihydrothiophene core. The compound exhibits a canonical simplified molecular-input line-entry system representation of CCOC(=O)C1=C(NC)SCC1=O, which illustrates the connectivity pattern and stereochemical relationships within the molecule. The three-dimensional structure adopts a configuration where the dihydrothiophene ring maintains planarity within acceptable deviations, similar to related dihydrothiophene systems that show planar arrangements within 0.02 Angstroms. This planar geometry is crucial for understanding the electronic properties and reactivity patterns of the molecule.

Conformational analysis studies of related dihydrothiophene derivatives demonstrate that these systems typically adopt envelope or half-chair conformations depending on the nature and position of substituents. The tetrahydrothiophene ring components in similar structures exhibit twist conformations where specific carbon atoms deviate from the mean plane of the ring system by distances ranging from 0.250 to 0.516 Angstroms. These conformational preferences are stabilized by intramolecular interactions between the substituents and the ring system, particularly involving the methylamino group and the ester functionality.

Thiophene Core Modifications

The thiophene core in ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes significant electronic modifications due to the presence of multiple substituents. The methylamino group at the 2-position introduces electron-donating character that fundamentally alters the electronic distribution within the ring system. Research on substituted thiophenes indicates that amino substituents create substantial changes in the electronic properties of thiophene monomers and dimers, although their influence on extended polythiophene systems may be less pronounced. The 4-oxo functionality represents a critical modification that introduces electrophilic character and provides sites for nucleophilic attack or enolate formation.

The ethoxycarbonyl substituent at the 3-position contributes electron-withdrawing character that balances the electron-donating effects of the methylamino group. This electronic balance creates a unique reactivity profile where the molecule can participate in both electrophilic and nucleophilic reactions depending on the reaction conditions. Crystallographic studies of related dihydrothiophene systems reveal that substituent orientation plays a crucial role in determining overall molecular stability, with equatorial orientations typically preferred for bulky substituents.

Dihydrothiophene Ring Dynamics

The dihydrothiophene ring system in ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate exhibits dynamic behavior characterized by conformational flexibility and ring puckering motions. The partially saturated nature of the ring allows for various conformational states, with the most stable conformations determined by the minimization of steric interactions and the optimization of electronic stabilization. Crystallographic evidence from related dihydrothiophene derivatives indicates that the ring adopts twist conformations where the deviation of carbon atoms from the mean plane ranges from 0.258 to 0.496 Angstroms.

The presence of the 4-oxo functionality significantly influences ring dynamics by restricting certain conformational motions while facilitating others. The ketone group creates a planar environment around the carbonyl carbon, which constrains the flexibility of adjacent ring positions. Nuclear magnetic resonance studies of similar dihydrothiophene systems demonstrate that ring dynamics occur on time scales ranging from microseconds to milliseconds, depending on the nature and position of substituents. The methylamino substituent at the 2-position adopts a pyramidal configuration with bond angle sums typically ranging from 344.7 to 349.8 degrees, indicating significant deviation from planarity.

Substituent Effects on Electronic and Steric Properties

The electronic properties of ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate are profoundly influenced by the combined effects of its substituents. The methylamino group provides electron density to the ring system through both inductive and mesomeric effects, while the ethoxycarbonyl group withdraws electron density through its electron-deficient carbonyl functionality. Secondary steric effects play a crucial role in determining the overall molecular properties, with research demonstrating that steric strain among adjacent groups significantly affects both kinetic and thermodynamic properties of thiophene derivatives.

The 4-oxo functionality introduces significant electrostatic effects that influence both intramolecular and intermolecular interactions. Studies of related dihydrothiophene systems reveal that carbonyl groups create polarization patterns that extend throughout the molecular framework, affecting reactivity at distant sites. The ethyl ester group contributes to the overall lipophilicity of the molecule while providing steric bulk that influences conformational preferences. Research indicates that ester substituents in thiophene systems create specific orientational preferences that optimize both electronic stabilization and steric accommodation.

| Functional Group | Electronic Effect | Steric Impact | Conformational Preference |

|---|---|---|---|

| Methylamino (2-position) | Electron-donating | Moderate bulk | Pyramidal geometry |

| 4-Oxo | Electron-withdrawing | Planar constraint | Restricted rotation |

| Ethoxycarbonyl (3-position) | Electron-withdrawing | Significant bulk | Equatorial orientation |

| Dihydrothiophene core | Variable | Ring flexibility | Twist conformation |

Tautomerism and Isomerization Pathways

Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate exhibits complex tautomeric behavior arising from the presence of multiple functional groups capable of proton transfer and electronic rearrangement. The compound can undergo various tautomeric transformations involving the methylamino group, the 4-oxo functionality, and the ester moiety. Research on related dihydrothiophene systems indicates that tautomerism in these molecules typically involves imino-enamino equilibria, where the amino substituent can participate in proton transfer reactions that fundamentally alter the electronic structure of the molecule.

The thermodynamic stability of different tautomeric forms depends on factors including solvent polarity, temperature, and the presence of catalytic species. Studies of similar heterocyclic systems demonstrate that tautomeric equilibria can be shifted significantly by changing reaction conditions, with some forms being stabilized by specific solvation patterns or hydrogen bonding interactions. The methylamino group in the 2-position is particularly susceptible to tautomeric rearrangement, potentially forming imino derivatives under appropriate conditions.

Ring-Opening and Rearrangement Mechanisms

Ring-opening mechanisms in dihydrothiophene systems represent fundamental chemical transformations that can occur through various pathways depending on the specific reaction conditions and molecular environment. Research on thiophene photochemistry reveals that ring-opening can be initiated through electronic excitation, leading to the formation of open-chain isomers through specific bond cleavage patterns. The process typically involves the formation of excited states where carbon-sulfur bonds become elongated, eventually leading to complete bond rupture and ring opening.

The mechanism of ring-opening in ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate likely proceeds through initial weakening of the carbon-sulfur bonds adjacent to the sulfur atom. Studies of related thiophene derivatives indicate that ring-opening can occur via a coordinate mechanism involving the elongation of specific bonds followed by electronic rearrangement. The presence of the 4-oxo functionality may facilitate ring-opening by providing an additional site for electronic reorganization during the transformation process.

Experimental evidence from photoinduced ring-opening studies demonstrates that thiophene derivatives can undergo rapid bond fission processes occurring on time scales of less than 100 femtoseconds. The ring-opened products typically retain the same molecular formula as the starting material but exhibit dramatically different chemical and physical properties. The methylamino and ethoxycarbonyl substituents in the target compound may influence the regioselectivity and kinetics of ring-opening reactions by providing steric hindrance or electronic stabilization to specific intermediates.

Keto-Enol Equilibrium in Dihydrothiophene Systems

The keto-enol equilibrium in ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate represents a critical aspect of its chemical behavior, particularly involving the 4-oxo functionality and its potential for enolization. Research on keto-enol chemistry in related dihydrothiophene systems provides insights into the thermodynamic and kinetic aspects of these equilibria. Studies of 2,3-dihydrothiophene-2-one derivatives demonstrate that the position of the keto-enol equilibrium is significantly influenced by the electronic nature of substituents and the specific substitution pattern around the ring.

The equilibrium constant for keto-enol tautomerism in dihydrothiophene systems varies considerably depending on structural features, with some derivatives showing equilibrium constants ranging from 0.12 to 3.62 in logarithmic units. The presence of the methylamino group at the 2-position may influence the keto-enol equilibrium by providing additional stabilization to either the keto or enol form through hydrogen bonding or electronic effects. The ethoxycarbonyl substituent at the 3-position can also participate in the equilibrium by affecting the acidity of adjacent positions and the overall electronic distribution within the molecule.

| Tautomeric Form | Relative Stability | Equilibrium Constant Range | Primary Stabilizing Factors |

|---|---|---|---|

| Keto form | Typically favored | 0.12 - 3.62 (pKE) | Carbonyl stabilization |

| Enol form | Context dependent | Variable | Hydrogen bonding, conjugation |

| Imino form | Least stable | Not quantified | Specific conditions required |

| Enamino form | Intermediate | Moderate | Electronic delocalization |

Kinetic studies of keto-enol equilibration in thiophene systems reveal that the approach to equilibrium occurs through specific pathways involving proton transfer and electronic rearrangement. The rates of equilibration are influenced by factors including solvent polarity, temperature, and the presence of acid or base catalysts. In dihydrothiophene systems containing amino substituents, the equilibration process may involve multiple steps where the amino group participates in proton transfer reactions that facilitate the overall tautomeric transformation.

Properties

IUPAC Name |

ethyl 3-hydroxy-5-methylimino-2H-thiophene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-3-12-8(11)6-5(10)4-13-7(6)9-2/h10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOIWXXMEFZAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CSC1=NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377445 | |

| Record name | Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-78-7 | |

| Record name | Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS No. 886360-78-7) is a synthetic compound with potential biological activities. It belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₃S |

| Melting Point | 163–166 °C |

| CAS Number | 886360-78-7 |

Research indicates that Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that thiophene derivatives can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : Compounds in this class have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Antimicrobial Studies

A study conducted on various thiophene derivatives, including Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

Anti-inflammatory Research

Research published in pharmacological journals has highlighted the anti-inflammatory potential of thiophene derivatives. In vitro assays showed that Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages.

Neuroprotective Effects

A recent investigation into neuroprotective compounds found that Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate could prevent neuronal cell death induced by oxidative stress in cultured neurons. This effect was attributed to its ability to enhance antioxidant defenses within the cells.

Summary of Findings

The following table summarizes key findings related to the biological activity of Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been studied for its potential therapeutic effects. Its structure suggests possible activity against various diseases due to the presence of the thiophene ring and the carbonyl group, which are often associated with biological activity.

Case Study: Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against bacterial strains, suggesting that ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate may possess similar capabilities .

Biochemical Research

This compound is utilized in proteomics research as a biochemical tool. It can serve as a substrate or inhibitor in enzyme assays, particularly those involving metabolic pathways where thiophene derivatives play a role.

Application Example: Enzyme Inhibition Studies

Inhibitory effects on specific enzymes have been observed with related compounds, indicating potential applications in drug discovery for conditions like cancer or metabolic disorders. For instance, compounds with similar structures were tested for their ability to inhibit enzymes linked to cell proliferation .

Chemical Reactions Analysis

Reaction with Vilsmeier Reagent and Phosphorus Oxychloride

The compound undergoes formylation at the α-position to the keto group when treated with the Vilsmeier reagent (POCl₃/DMF). This reaction proceeds via electrophilic substitution, yielding ethyl 2-(methylamino)-5-chloroformyl-4-oxo-4,5-dihydro-3-thiophenecarboxylate .

| Reaction Parameters | Details |

|---|---|

| Reagents | Vilsmeier reagent (POCl₃, DMF) |

| Conditions | 0–5°C, followed by warming to room temperature |

| Product | Chloroformyl derivative |

| Key Functional Group Modification | Introduction of a formyl chloride group at C-5 |

Sulphine Derivative Formation with Thionyl Chloride

Treatment with thionyl chloride (SOCl₂) generates a sulfinyl intermediate, likely through the formation of a transient chlorosulfite. This intermediate is proposed to rearrange into a sulfine structure (e.g., ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate sulfine) .

Mechanistic Pathway :

-

Nucleophilic attack by the keto oxygen on SOCl₂.

-

Elimination of HCl and SO₂, leading to sulfine formation.

Aldol Condensation with Aromatic Aldehydes

The chloroformyl derivative (from Section 1) participates in aldol-like condensations with aromatic aldehydes (e.g., benzaldehyde). This reaction forms styryl-substituted thiophene derivatives .

| Example Reaction | Outcome |

|---|---|

| Reactant: Benzaldehyde | Product: Ethyl 2-(methylamino)-5-(styryl)-4-oxo-4,5-dihydro-3-thiophenecarboxylate |

| Catalyst | Base (e.g., piperidine) |

| Stereochemistry | Predominantly trans-configuration due to conjugation stabilization |

Cyclization with Thioglycolic Ester

Reaction with thioglycolic acid ethyl ester under basic conditions facilitates cyclization, forming a fused thieno[3,2-b]thiophene system .

Reaction Scheme :

-

Nucleophilic attack by the thiol group on the chloroformyl carbon.

-

Intramolecular cyclization via ester enolate formation.

-

Elimination of ethanol to yield the fused heterocycle.

Functionalization at the Methylamino Group

The methylamino group undergoes acylation with reagents like acetic anhydride, producing N-acetyl derivatives. This modification enhances solubility and alters electronic properties for further reactivity studies.

| Acylation Reaction | Conditions |

|---|---|

| Reagent | Acetic anhydride, pyridine |

| Product | Ethyl 2-(N-acetylmethylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate |

| Application | Precursor for bioactive molecule synthesis |

Comparative Reactivity Table

Key transformations and their outcomes:

Mechanistic and Synthetic Considerations

-

Electrophilic Reactivity : The keto group activates the α-carbon for electrophilic substitution, enabling formylation and aldol reactions.

-

Steric Effects : The methylamino group imposes moderate steric hindrance, influencing regioselectivity in cyclization reactions.

-

Applications : Derivatives serve as intermediates for pharmaceuticals (e.g., kinase inhibitors) and optoelectronic materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

Ethyl 2-((4-fluorophenyl)amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate (11g)

- Molecular Formula: C₁₂H₁₁FNO₃S

- Molar Mass : 283.29 g/mol

- Synthesis : Prepared via reaction with 4-fluorophenyl isothiocyanate (65% yield) .

- Key Differences: The 4-fluorophenyl substituent introduces electron-withdrawing effects and increases lipophilicity compared to the methylamino group in the target compound. The fluorine atom enhances metabolic stability and bioavailability.

- Spectroscopy : 13C NMR (CDCl₃) shows peaks at δ 191.1 (ketone), 166.4 (ester), and 119.5 (aromatic C-F) .

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

- Molecular Formula : C₂₂H₂₆N₂O₅S

- Molar Mass : 430.52 g/mol

- Synthesis : Multicomponent Petasis reaction in HFIP solvent (22% yield) .

- Key Differences : Incorporates a benzo-fused thiophene ring and a 4-hydroxyphenyl group, enhancing π-π stacking interactions but reducing solubility. The extended structure may improve binding affinity in receptor-targeted applications.

Heterocyclic Modifications

Ethyl 4-amino-2-(1,3-diaryl-1H-pyrazol-4-yl)thiophene-3-carboxylate (7a, 7b)

- Molecular Formula : Varies with diaryl substituents (e.g., C₁₈H₁₆N₄O₂S).

- Synthesis: Cyclization of malononitrile derivatives .

- The diaryl groups enhance steric bulk, which may limit membrane permeability compared to the simpler methylamino derivative .

Sulfonyl and Bulky Substituents

Ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4,5-dimethylthiophene-3-carboxylate

- Molecular Formula: C₂₀H₂₅NO₆S₂

- Molar Mass : 439.5 g/mol

- Key Differences: The sulfonylamino group and methylphenyl substituents increase XLogP3 to 4.3, indicating high lipophilicity. This contrasts with the target compound’s simpler structure, which likely has lower logP and better aqueous solubility .

Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Research Implications

- Bioactivity : Fluorophenyl and pyrazole derivatives show enhanced enzyme inhibition due to electronic and steric effects .

- Synthetic Accessibility : The target compound’s simpler structure allows higher synthetic yields compared to multicomponent reactions (e.g., 6o at 22% yield) .

- Drug Design : Balancing lipophilicity (e.g., sulfonyl derivatives) and solubility (target compound) is critical for optimizing bioavailability .

Preparation Methods

Synthetic Routes for Preparation

Two principal synthetic approaches have been documented for preparing Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate or closely related thiophene derivatives. These methods involve multi-step reactions starting from substituted benzaldehydes or ketoesters, followed by cyclization and functional group transformations.

Method 1: Cyclization Using 2-Chloroacetoacetic Acid Ethyl Ester and Thiobenzamide Intermediates (Patent WO2012032528A2)

This improved process involves the following key steps:

Step 1: Formation of Thiobenzamide Intermediate

Reaction of substituted benzaldehydes with hydroxylamine and sodium formate in refluxing formic acid yields hydroxybenzonitrile derivatives. These are then treated with thioacetamide to produce thiobenzamide intermediates.Step 2: Cyclization with 2-Chloroacetoacetic Acid Ethyl Ester

The thiobenzamide intermediate undergoes cyclization with 2-chloroacetoacetic acid ethyl ester, forming the 4-oxo-4,5-dihydrothiophene ring system bearing the ethyl carboxylate group.Step 3: Alkylation and Purification

The product is alkylated with appropriate alkyl bromides (e.g., isobutyl bromide) under basic conditions (potassium carbonate in DMF) at 80-85°C for several hours. The reaction mixture is then quenched, extracted, and purified by crystallization and drying to yield the target compound or its derivatives.Step 4: Formation of Hydrochloride Salt

The final compound is often isolated as its hydrochloride salt by treatment with concentrated hydrochloric acid in acetone, followed by cooling and filtration.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Time | Yield/Purity |

|---|---|---|---|---|

| Hydroxybenzonitrile formation | Hydroxylamine, sodium formate, formic acid reflux | 105-110 °C | 5 hours | Not specified |

| Thiobenzamide formation | Thioacetamide | Not specified | Not specified | Intermediate |

| Cyclization | 2-Chloroacetoacetic acid ethyl ester | Reflux | Not specified | Intermediate |

| Alkylation | Potassium carbonate, isobutyl bromide, DMF | 80-85 °C | 5-6 hours | 90% yield (example) |

| Hydrochloride salt formation | Concentrated HCl, acetone | 0-5 °C | Not specified | Purity >98% by HPLC |

This method yields Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate with high purity and reproducibility, suitable for pharmaceutical applications.

Method 2: Industrial Synthesis via Reaction of Dimethyl 3-Oxoglutarate and Malonitrile Followed by Sulfur Cyclization (Patent US20060142567A1)

This industrial process is designed for large-scale synthesis and involves:

Step 1: Knoevenagel Condensation

Dimethyl 3-oxoglutarate reacts with malonitrile in methanol in the presence of morpholine (a base catalyst) at temperatures below 50 °C. This forms an intermediate compound with nitrile and keto functionalities.Step 2: Sulfur Incorporation and Cyclization

The intermediate is reacted with elemental sulfur (amount slightly in excess) and heated under reflux for 1.5 to 3 hours. This step promotes cyclization to form the thiophene ring with the desired substituents.Step 3: Isolation and Purification

The product precipitates upon addition of water, is filtered, washed, and dried to yield the methyl ester derivative of the thiophene carboxylate.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Time | Yield/Purity |

|---|---|---|---|---|

| Knoevenagel condensation | Dimethyl 3-oxoglutarate, malonitrile, morpholine, methanol | <50 °C | Not specified | Intermediate |

| Sulfur cyclization | Elemental sulfur | Reflux (~65-70 °C) | 1.5-3 hours | 77% yield, 98% purity |

| Isolation | Water precipitation, filtration | Room temperature | Not specified | Final product |

This method produces methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, a close analogue useful as a synthetic intermediate for further transformations to the target ethyl ester compound.

Comparative Analysis of Preparation Methods

| Feature | Method 1 (Cyclization of Thiobenzamide) | Method 2 (Knoevenagel + Sulfur Cyclization) |

|---|---|---|

| Starting Materials | Substituted benzaldehydes, thioacetamide, 2-chloroacetoacetic acid ethyl ester | Dimethyl 3-oxoglutarate, malonitrile, elemental sulfur |

| Reaction Type | Multi-step cyclization and alkylation | Knoevenagel condensation followed by sulfur cyclization |

| Temperature Range | 80-110 °C | <50 °C for condensation, reflux for sulfur step |

| Reaction Time | Several hours per step | 1.5-3 hours (sulfur step) |

| Yield | Up to 90% (alkylation step) | ~77% overall |

| Purity | >98% by HPLC | ~98% chemical purity |

| Industrial Suitability | Suitable with purification steps | Designed for industrial scale synthesis |

| Product Form | Hydrochloride salt often isolated | Methyl ester intermediate |

Research Findings and Notes

The cyclization method using thiobenzamide intermediates provides a versatile route to substituted thiophene derivatives with controlled functionalization and high purity, making it suitable for pharmaceutical-grade material production.

The industrial process employing dimethyl 3-oxoglutarate and malonitrile is optimized for scalability and reproducibility, yielding intermediates for further chemical elaboration, including the target ethyl ester after ester exchange or further modification.

Both methods emphasize control of reaction temperature and time to maximize yield and purity, with careful workup involving extraction, crystallization, and drying steps.

The hydrochloride salt formation in Method 1 enhances compound stability and facilitates handling.

Summary Table of Key Preparation Parameters

| Parameter | Method 1: Thiobenzamide Cyclization | Method 2: Knoevenagel + Sulfur Cyclization |

|---|---|---|

| Key Intermediates | Thiobenzamide, 2-chloroacetoacetic acid ethyl ester | Dimethyl 3-oxoglutarate, malonitrile |

| Solvents | DMF, ethyl acetate, methanol | Methanol, water |

| Catalysts/Base | Potassium carbonate, morpholine | Morpholine |

| Temperature | 80-110 °C | <50 °C (condensation), reflux (sulfur step) |

| Reaction Time | 5-6 hours (alkylation), multiple hours overall | 1.5-3 hours (sulfur step) |

| Yield | Up to 90% | 77% |

| Purity | >98% by HPLC | ~98% chemical purity |

| Product Isolation | Filtration, crystallization, drying | Precipitation, filtration, drying |

| Product Form | Hydrochloride salt | Methyl ester intermediate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via modifications of the Gewald reaction, which involves cyclocondensation of ketones, cyanoacetates, and sulfur sources. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalyst choice (e.g., morpholine). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of precursors. For example, excess methylamine can drive the formation of the methylamino substituent . Experimental protocols for analogous thiophene derivatives emphasize reflux conditions and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Answer :

- NMR : and NMR identify substituent environments (e.g., methylamino protons at δ 2.8–3.2 ppm, thiophene carbons at δ 160–170 ppm).

- IR : Confirms carbonyl (C=O, ~1700 cm) and amine (N–H, ~3300 cm) functionalities.

- X-ray crystallography : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. Refinement with SHELXL refines disorder models and validates data-to-parameter ratios > 10:1 .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2/2A irritation) .

- Ventilation : Use fume hoods to mitigate respiratory exposure (Specific Target Organ Toxicity, STOT SE3).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Answer : Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder. Strategies include:

- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal coalescence at elevated temperatures.

- DFT calculations : Predicts stable conformers and compares theoretical/experimental chemical shifts.

- High-resolution crystallography : Resolves disorder using SHELXD for phase determination and SHELXL for refinement, ensuring R-factor < 0.05 .

Q. What computational approaches are suitable for studying electronic properties or reaction mechanisms involving this compound?

- Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. B3LYP/6-311+G(d,p) basis sets model solvation effects (e.g., in ethanol).

- Molecular docking : Screens binding affinities to biological targets (e.g., enzymes in inflammation pathways) using AutoDock Vina.

- Mechanistic studies : IRC (Intrinsic Reaction Coordinate) analysis maps transition states for cyclization steps .

Q. How can synthetic yields be improved for scaled-up production without commercial-scale infrastructure?

- Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yields by 15–20%.

- Catalyst optimization : Heterogeneous catalysts (e.g., montmorillonite K10) enable recyclability and reduce byproducts.

- Flow chemistry : Continuous microreactors enhance heat/mass transfer, critical for exothermic steps in Gewald reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.